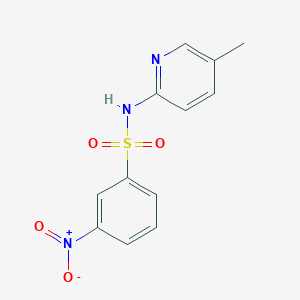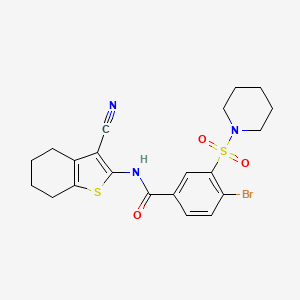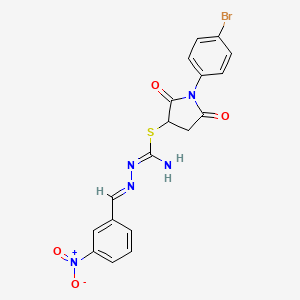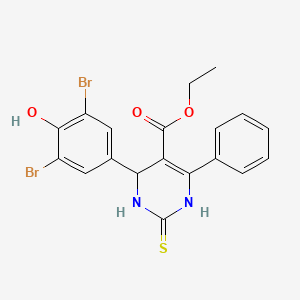![molecular formula C16H14INO3 B14950076 ({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybenzaldehyde {O}-(2-Iodobenzoyl)oxime is an organic compound that combines the structural features of 4-ethoxybenzaldehyde and 2-iodobenzoyl oxime
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime typically involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-ethoxybenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The iodine atom in the 2-iodobenzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 4-Ethoxybenzoic acid.
Reduction: 4-Ethoxybenzylamine.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an anti-inflammatory agent and its ability to suppress prostaglandin E2.
Medicine: Explored for its potential therapeutic effects, including reducing facial erythema.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are thought to be mediated through the suppression of prostaglandin E2 synthesis. The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxybenzaldehyde: Shares the ethoxybenzaldehyde moiety but lacks the oxime and iodobenzoate groups.
2-Iodobenzoyl Oxime: Contains the oxime and iodobenzoate groups but lacks the ethoxybenzaldehyde moiety.
Uniqueness
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H14INO3 |
|---|---|
Peso molecular |
395.19 g/mol |
Nombre IUPAC |
[(Z)-(4-ethoxyphenyl)methylideneamino] 2-iodobenzoate |
InChI |
InChI=1S/C16H14INO3/c1-2-20-13-9-7-12(8-10-13)11-18-21-16(19)14-5-3-4-6-15(14)17/h3-11H,2H2,1H3/b18-11- |
Clave InChI |
IAXUGYXNGXKNSJ-WQRHYEAKSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N\OC(=O)C2=CC=CC=C2I |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)
![3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B14950029.png)
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
![2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14950065.png)




![(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B14950095.png)

